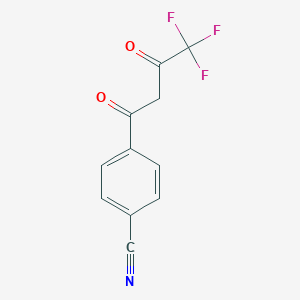

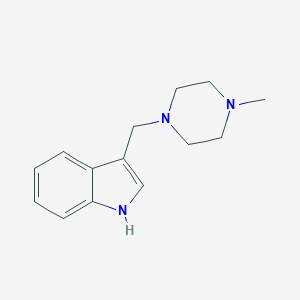

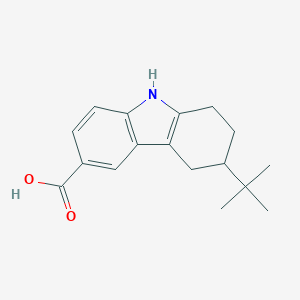

3-((4-methylpiperazin-1-yl)methyl)-1H-indole

Overview

Description

“3-((4-methylpiperazin-1-yl)methyl)-1H-indole” is a heterocyclic compound . It has an empirical formula of C11H17N3 and a molecular weight of 191.27 . It’s also known as 3-(4-methylpiperazin-1-yl)aniline .

Synthesis Analysis

The synthesis of this compound involves multiple experimental steps . It has been characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction . The synthesis process has been optimized for the preparation of related compounds .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .Physical And Chemical Properties Analysis

This compound is a solid . It has a SMILES string representation of CN1CCN(CC1)c2cccc(N)c2 . The InChI key is RJGHJWKQCJAJEP-UHFFFAOYSA-N .Scientific Research Applications

Cytotoxic Activity : A study by Koksal et al. (2012) found that derivatives of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole demonstrated cytotoxic activity against various human cell lines, including liver, breast, and colon cancer cells. Some compounds even showed greater activity than the reference drug 5-fluorouracil, suggesting potential applications in cancer treatment (Koksal et al., 2012).

Antimycobacterial Effect : Malinka and Świątek (2004) discovered that indole Mannich bases, including derivatives of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole, showed significant inhibition of Mycobacterium tuberculosis growth. This indicates a potential use in treating tuberculosis (Malinka & Świątek, 2004).

DNA Minor Groove Binding : Clark et al. (1998) synthesized a derivative of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole, which was evaluated as a DNA ligand. This suggests applications in the study of DNA interactions and possibly in the development of new therapeutic agents (Clark et al., 1998).

Bioactivity Evaluation : A study by Yang et al. (2012) on a new alkaloid similar to 3-((4-methylpiperazin-1-yl)methyl)-1H-indole revealed weak antimicrobial activity against Staphylococcus aureus and no cytotoxicity against certain human liver cell lines, indicating potential for selective antimicrobial applications (Yang et al., 2012).

α₁-Adrenoceptor Ligands : Jørgensen et al. (2013) identified derivatives of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole as high-affinity α₁-adrenoceptor ligands, with potential implications for the development of new pharmaceuticals for various neurological and cardiovascular conditions (Jørgensen et al., 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-16-6-8-17(9-7-16)11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10,15H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWXBMKGZWALKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280960 | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-methylpiperazin-1-yl)methyl)-1H-indole | |

CAS RN |

5444-91-7 | |

| Record name | NSC19217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)